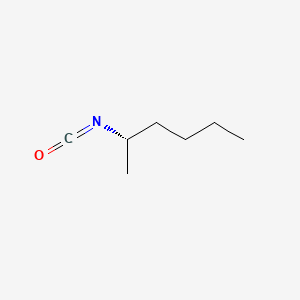

(S)-(+)-2-Hexyl isocyanate

Vue d'ensemble

Description

Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers . They are also increasingly used in the automobile industry, autobody repair, and building insulation materials .

Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation, i.e., treating with phosgene . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .

Molecular Structure Analysis

In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .

Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .

Physical And Chemical Properties Analysis

Isocyanates are characterized by the presence of a urethane linkage, and they can be easily synthesized through an addition reaction between alcohol and an isocyanate .

Applications De Recherche Scientifique

Manufacture of Foams

Isocyanates, including “(S)-(+)-2-Hexyl isocyanate”, are widely used in the manufacture of flexible and rigid foams . These foams are used in a variety of applications, including insulation materials for buildings and appliances, furniture, and packaging materials .

Production of Fibers

Isocyanates are used in the production of fibers . These fibers can be used in a variety of applications, including textiles, rope, and reinforcement materials for composites .

Coatings and Paints

Isocyanates are used in coatings such as paints and varnishes . They act as a hardener in many industrial paints . These are frequently ‘2-pack’ products, where two components are mixed together immediately prior to use .

Elastomers

Isocyanates are used in the production of elastomers . Elastomers are polymers with elasticity, similar to natural rubber, and are used in a variety of applications, including tires, gaskets, and hoses .

Automobile Industry

Isocyanates are increasingly used in the automobile industry . They are used in the production of car seats, under-carpet padding, and in the production of coatings for truck beds, trailers, boats, foundations, and decks .

Adhesives and Resins

Isocyanates are used in the production of adhesives and resins . These adhesives and resins are used in a variety of applications, including construction, furniture, and packaging .

Mécanisme D'action

Target of Action

Isocyanates, including (S)-(+)-2-Hexyl isocyanate, are highly reactive compounds that primarily target proteins and nucleophilic groups in the body . They can react with a variety of nucleophiles, including alcohols, amines, and even water . This reactivity is reflected in their toxicity, as exposure to isocyanates is one of the most common causes of occupational asthma in developed countries .

Mode of Action

The mode of action of isocyanates involves their reaction with these targets. For example, upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .

Biochemical Pathways

It is known that isocyanates can interfere with a variety of biological processes due to their reactivity with proteins and other nucleophilic groups . This can lead to a range of downstream effects, including inflammation and respiratory sensitization .

Result of Action

The result of isocyanate action can include severe health effects such as asthma, inflammation in the respiratory tract, and even cancer . These effects are due to the compound’s reactivity with biological molecules, leading to disruptions in normal cellular processes .

Action Environment

The action of isocyanates can be influenced by various environmental factors. For example, airborne isocyanates can be sampled in fire effluent from building materials during the early stages of fire development . Additionally, the production of isocyanates and products containing isocyanates is heavily regulated due to their potential health effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-isocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWLFMYCGXLVJQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426973 | |

| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Hexyl isocyanate | |

CAS RN |

745783-78-2 | |

| Record name | (2S)-2-Isocyanatohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

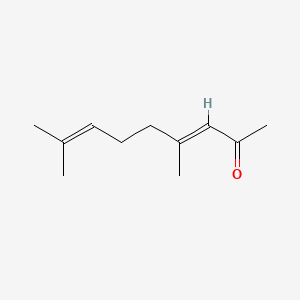

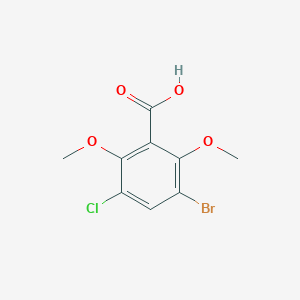

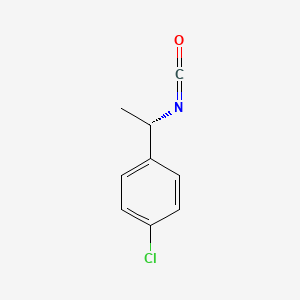

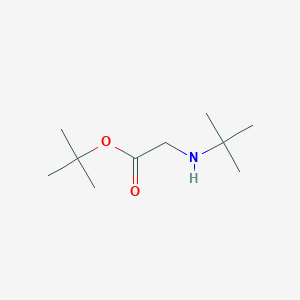

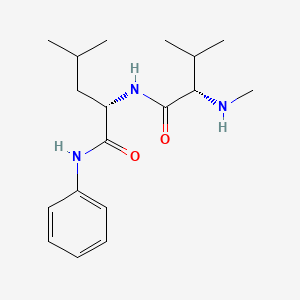

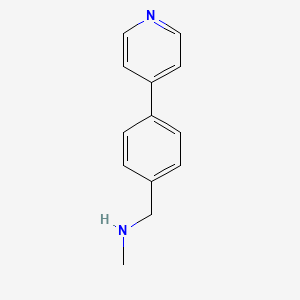

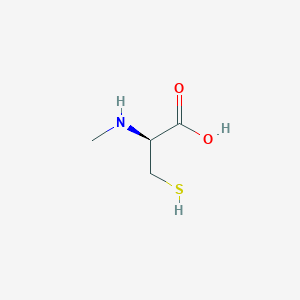

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)

![(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol](/img/structure/B1609498.png)

![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)

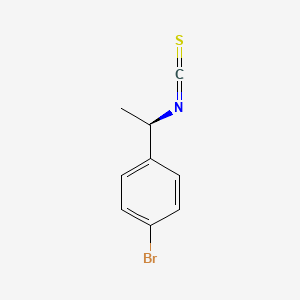

![1-Bromo-4-[(1S)-1-isothiocyanatoethyl]benzene](/img/structure/B1609509.png)